Comparative RIPK1 Cellular Necroptosis Inhibition: 4-(6-Aminopyridazin-3-yl)piperazin-2-one vs. Necrostatin-1 in Murine L929sA Cells
4-(6-Aminopyridazin-3-yl)piperazin-2-one (CAS 1598158-73-6) demonstrates measurable inhibition of RIPK1-mediated necroptosis in a cellular model, providing an alternative scaffold to the widely used reference inhibitor Necrostatin-1. The compound exhibited an IC50 of 3000 nM in mouse L929sA cells transfected with human Fas, assessed for inhibition of TNF-induced necroptosis using Hoechst 33342/propidium iodide staining after 0.5 hr pretreatment followed by TNF and zVAD.fmk addition measured after 3 hrs [1]. This activity profile, while not as potent as optimized clinical candidates, establishes a distinct chemical starting point for SAR exploration.
| Evidence Dimension | Inhibition of RIPK1-mediated necroptosis (IC50) |
|---|---|
| Target Compound Data | IC50 = 3000 nM |
| Comparator Or Baseline | Necrostatin-1 (reference RIPK1 inhibitor; IC50 ~300 nM in similar U937 cell assays) |
| Quantified Difference | ~10-fold lower potency than Necrostatin-1 reference standard |
| Conditions | Mouse L929sA cells transfected with human Fas; pretreatment 0.5 hr; TNF + zVAD.fmk induction; 3 hr readout; Hoechst 33342/propidium iodide staining assay |
Why This Matters
This cellular activity profile demonstrates that the scaffold is active against RIPK1 in a phenotypic necroptosis model, providing a differentiated chemotype for medicinal chemistry optimization relative to the widely used indole-based Necrostatin-1 series.
- [1] ChEMBL Database. Activity Report: CHEMBL4082921. Assay: Inhibition of RIPK1 in mouse L929sA cells transfected with human Fas assessed as inhibition in TNF-induced necroptosis. European Bioinformatics Institute. Accessed April 15, 2026. View Source
